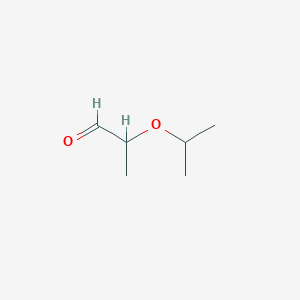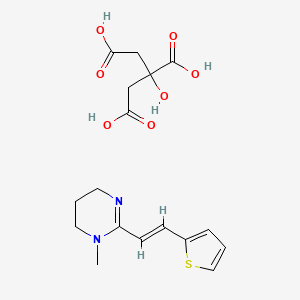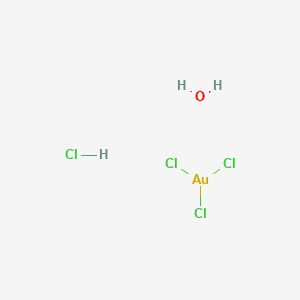
2-(1-Methylethoxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylethoxy)propanal is an organic compound with the molecular formula C6H12O2. It is also known as 2-Propanol, 1-(1-methylethoxy)-. This compound is characterized by its isopropoxy group attached to a propanol backbone. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Methylethoxy)propanal can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with isopropanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where propylene oxide and isopropanol are continuously fed into the system. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylethoxy)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted propanols depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylethoxy)propanal has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 2-(1-Methylethoxy)propanal involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its isopropoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Similar in structure but with a methoxy group instead of an isopropoxy group.
1-(1-methyl-2-propoxyethoxy)2-propanol: Similar in structure but with an additional propoxy group.
Uniqueness
2-(1-Methylethoxy)propanal is unique due to its specific isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications where these properties are desired.
Properties
CAS No. |
84952-70-5 |
|---|---|
Molecular Formula |
C₆H₁₂O₂ |
Molecular Weight |
116.16 |
Synonyms |
2-(propan-2-yloxy)propanal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)



